Fmoc-L-Styrylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Styrylalanine is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis Applications : Fmoc-L-Styrylalanine has been used in the synthesis of peptides and peptidomimetics. For example, it played a crucial role in synthesizing potent Pmp-containing Grb2-SH2 domain antagonists, which are potential chemotherapeutic leads for erbB2-overexpressed breast cancer treatment (Li et al., 2003).
Hydrogel Formation and Biomedical Applications : The self-assembly properties of this compound derivatives have been utilized to create hydrogels. These hydrogels have been explored for various biomedical applications, including as potential platforms for cell cultivation, bio-templating, and drug delivery systems. Studies have shown the ability of these hydrogels to encapsulate and stabilize silver nanoclusters, demonstrating their use in creating functional materials with antibacterial properties (Tao et al., 2016).
Antibacterial Properties : Research has indicated that this compound derivatives can be used for antibacterial purposes. For instance, nanoassemblies formed by these derivatives have shown significant effects on bacterial morphology and the ability to inhibit and hinder bacterial growth without being cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Analytical Chemistry Applications : In analytical chemistry, this compound derivatives have been used in capillary electrophoresis for the analysis of amino acid enantiomers. This approach has enabled the sensitive and simultaneous separation and concentration of amino acid enantiomers (Lin et al., 2013).
Mechanism of Action
Target of Action
Fmoc-L-Styrylalanine is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed rapidly by a base, usually piperidine . This process prevents the amino group from reacting prematurely during peptide synthesis .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of
Properties
IUPAC Name |
(E,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DDVUFSRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-24-2 |
Source
|
Record name | Fmoc-L-Styrylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.